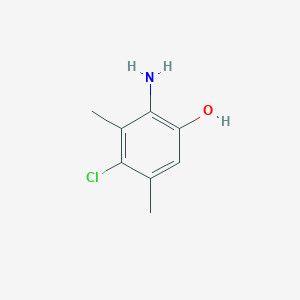

2-Amino-4-chloro-3,5-dimethylphenol

Vue d'ensemble

Description

2-Amino-4-chloro-3,5-dimethylphenol is an organic compound with the molecular formula C8H10ClNO. It is a phenolic compound characterized by the presence of an amino group, a chlorine atom, and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloro-3,5-dimethylphenol typically involves the chlorination of 3,5-dimethylphenol followed by the introduction of an amino group. One common method includes:

Chlorination: 3,5-dimethylphenol is treated with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Large quantities of 3,5-dimethylphenol are chlorinated using chlorine gas in industrial reactors.

Amination in Reactors: The chlorinated intermediate is then aminated in large reactors using ammonia or other amine sources under optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to form corresponding amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or alkoxides under basic conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that 2-amino-4-chloro-3,5-dimethylphenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antimicrobial agents. This property makes it a candidate for use in disinfectants and preservatives in personal care products and industrial applications .

Toxicological Studies

Toxicological evaluations have shown that exposure to high concentrations of this compound can lead to adverse effects in laboratory animals. Notably, studies have reported an increase in the incidence of squamous cell carcinoma in the forestomach of male rats exposed to this compound at elevated doses . These findings underscore the importance of assessing safety profiles for potential applications.

Disinfectant Formulations

Due to its antimicrobial properties, this compound is often incorporated into formulations for disinfectants used in healthcare settings and personal hygiene products. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining sanitation standards .

Preservatives in Manufacturing

The compound is also utilized as a preservative in various industries, including textiles and paints, where it helps prevent microbial growth that can compromise product integrity .

Degradation Studies

Recent studies have focused on the degradation of 4-chloro-3,5-dimethylphenol (related to this compound) using advanced oxidation processes such as UV irradiation combined with ozone treatment. These methods show promise for removing such compounds from wastewater, highlighting the need for environmentally friendly disposal methods .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress and microbial growth inhibition.

Comparaison Avec Des Composés Similaires

- 2-Amino-4,5-dimethylphenol

- 4-Chloro-3,5-dimethylphenol

- 2-Chloro-4,5-dimethylphenol

Comparison:

- 2-Amino-4-chloro-3,5-dimethylphenol is unique due to the presence of both an amino group and a chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .

- 2-Amino-4,5-dimethylphenol lacks the chlorine atom, resulting in different reactivity.

- 4-Chloro-3,5-dimethylphenol lacks the amino group, affecting its biological activity.

- 2-Chloro-4,5-dimethylphenol has a different substitution pattern, leading to varied chemical properties .

Activité Biologique

2-Amino-4-chloro-3,5-dimethylphenol (ACDMP) is an organic compound with the molecular formula C8H10ClNO, characterized by an amino group, a chlorine atom, and two methyl groups on a phenolic ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and pharmaceutical applications.

Chemical Structure : ACDMP's structure contributes to its unique reactivity. The presence of the amino group (-NH2) enhances its interaction with biological targets, while the chlorine atom (-Cl) and methyl groups (-CH3) influence its lipophilicity and solubility.

Mechanism of Action : ACDMP is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : It can inhibit specific enzymes and proteins, affecting metabolic pathways.

- Oxidative Stress Modulation : ACDMP may influence pathways related to oxidative stress, which is crucial for cellular function and microbial growth inhibition.

Antimicrobial Properties

Research has indicated that ACDMP possesses antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Pharmaceutical Applications

ACDMP has been explored for potential use in pharmaceutical formulations due to its ability to interact with biological systems. Its properties suggest it could be utilized in drug development targeting specific diseases or conditions .

Comparative Analysis with Similar Compounds

A comparison of ACDMP with structurally similar compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Amino-4-methylphenol | C7H9NO | Lacks chlorine substituent |

| 4-Chloro-2-methylphenol | C7H8ClNO | Different positioning of methyl group |

| 3-Amino-4-chloro-2-methylphenol | C8H9ClNO | Methyl group at different position |

| 2-Amino-4-chloro-m-xylene | C9H11ClN | Contains an additional methyl group |

This table highlights how the presence or absence of specific functional groups affects the biological activity of these compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : In a laboratory setting, ACDMP was tested against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, suggesting strong antimicrobial properties.

- Pharmacological Assessment : A study evaluated the pharmacokinetics of ACDMP when administered in vivo. The compound demonstrated favorable absorption characteristics, making it a viable candidate for further drug formulation studies .

- Toxicological Evaluation : Toxicity studies revealed that while ACDMP exhibits beneficial biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations. This underscores the need for further research into its safety profile before clinical applications .

Propriétés

IUPAC Name |

2-amino-4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAZQRPNNZAYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279516 | |

| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-46-6 | |

| Record name | NSC12968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.